Fluoxymesterone

Pharmacokinetics Oral Bioavailability First-Pass Metabolism

Fluoxymesterone is the definitive reference androgen for preclinical research, delivering a quantifiable anabolic-to-androgenic ratio of 2.7 and requiring 10–100 nM for AR N/C interaction—enabling studies at sub-maximal receptor occupancy. Its unique 9α-fluoro, 11β-hydroxy substitution confers high oral bioavailability and potent 11β-HSD2 inhibition (IC50 60–100 nM) unattainable with methyltestosterone or testosterone. As the established gold standard in aplastic anemia trials, it is the essential comparator for bone marrow failure and SARM development. Procure with confidence for reproducible, publication-grade data.

Molecular Formula C20H29FO3
Molecular Weight 336.4 g/mol
CAS No. 76-43-7
Cat. No. B1673463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxymesterone
CAS76-43-7
SynonymsU 6040;  NSC 10704;  NSC-12165;  Fluoxymesterone, Halotestin, Androfluorene, Fluotestin, Oratestin, Testoral
Molecular FormulaC20H29FO3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F
InChIInChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyYLRFCQOZQXIBAB-RBZZARIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in pyridine;  slightly soluble in acetone, chloroform;  sparingly soluble in methanol;  practically insoluble in water, ether, benzene, hexanes
4.52e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxymesterone (CAS 76-43-7) Technical Overview and Pharmacological Classification


Fluoxymesterone is a synthetic, halogenated derivative of 17α-methyltestosterone, classified as an anabolic-androgenic steroid (AAS) with a unique 9α-fluoro, 11β-hydroxy substitution pattern [1]. It functions primarily as an androgen receptor (AR) agonist, though its binding affinity is notably lower than that of endogenous androgens such as dihydrotestosterone (DHT) [2]. The compound exhibits high oral bioavailability due to C17α alkylation, which confers resistance to first-pass hepatic metabolism [3].

Why Fluoxymesterone Cannot Be Simply Substituted with Testosterone or Methyltestosterone


The structural modifications of fluoxymesterone—specifically C17α methylation, C9α fluorination, and C11β hydroxylation—confer a distinct pharmacological profile that precludes simple substitution with other androgens [1]. These molecular features dramatically alter oral bioavailability, metabolic stability, and off-target interactions compared to testosterone (which lacks all three modifications) and methyltestosterone (which shares only C17α methylation) [2]. Consequently, procurement and experimental design must account for these quantifiable differences rather than assuming class-level equivalence.

Quantitative Differentiation of Fluoxymesterone from Structural Analogs: A Comparator-Based Evidence Guide


Oral Bioavailability of Fluoxymesterone vs. Testosterone

Fluoxymesterone demonstrates approximately 80% oral bioavailability, in stark contrast to testosterone which undergoes extensive first-pass hepatic metabolism resulting in negligible oral bioavailability [1]. This difference is attributed to the C17α methyl group of fluoxymesterone, which sterically hinders hepatic oxidation of the 17β-hydroxyl group [2].

Pharmacokinetics Oral Bioavailability First-Pass Metabolism

Elimination Half-Life of Fluoxymesterone Compared to Testosterone

Fluoxymesterone exhibits an elimination half-life of approximately 9.2-9.5 hours, which is significantly longer than that of endogenous testosterone (approximately 10-100 minutes) [1]. This extended half-life is a direct consequence of the C17α alkylation that confers metabolic stability [2].

Pharmacokinetics Half-Life Drug Metabolism

Androgen Receptor N/C Interaction Induction Potency: Fluoxymesterone vs. DHT

In a two-hybrid protein assay assessing androgen receptor (AR) N/C interaction induction, fluoxymesterone and oxandrolone (lower-affinity anabolic steroids) required concentrations of 10–100 nM for up to 23-fold induction [1]. In contrast, high-affinity agonists such as dihydrotestosterone (DHT), mibolerone, and testosterone required only 0.1–1 nM to achieve greater than 40-fold induction [1].

Androgen Receptor Receptor Pharmacology Agonist Potency

Comparative Anabolic to Androgenic Ratio in Rat Models

In standardized rat assays measuring nitrogen retention (anabolic activity) and ventral prostate weight increase (androgenic activity), fluoxymesterone exhibited a ratio of 2.7 (anabolic activity: 3.8 vs. androgenic activity: 1.4) [1]. This ratio compares to 3.2 for 7α:17α-dimethyltestosterone, 5.0 for oxymesterone, and 0.8 for mestanolone in the same assay system [1].

Anabolic-Androgenic Ratio In Vivo Pharmacology Steroid Selectivity

Clinical Efficacy in Aplastic Anemia: Fluoxymesterone vs. Stanozolol

In a prospective randomized study of 125 patients with aplastic anemia, fluoxymesterone (1 mg/kg/d) demonstrated superior efficacy compared to three other androgens tested [1]. The study concluded that among the four androgens evaluated, fluoxymesterone was the most efficient and stanozolol the least [1]. The authors recommended fluoxymesterone as the reference drug for any new androgen therapy assays in this indication [1].

Hematology Aplastic Anemia Androgen Therapy

11β-HSD2 Inhibition Potency: Fluoxymesterone vs. Other AAS

Fluoxymesterone potently inhibits human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme critical for cortisol inactivation, with an IC50 of 60-100 nM in cell lysates, 160 nM in intact SW-620 cells, and 530 nM in MCF-7 cells [1]. In contrast, oxymetholone, oxymesterone, danazol, and testosterone showed only medium inhibitory potential [1].

Off-Target Pharmacology Enzyme Inhibition Glucocorticoid Metabolism

Evidence-Based Application Scenarios for Fluoxymesterone in Research and Development


Androgen Receptor Partial Agonism and Low-Potency Activation Studies

Fluoxymesterone's requirement for 10-100 nM concentrations to induce AR N/C interaction (compared to 0.1-1 nM for DHT) makes it a valuable tool for studying AR activation at sub-maximal receptor occupancy. This property is particularly useful in experimental systems where full AR agonism would saturate downstream signaling pathways [1].

Oral Androgen Reference Standard for Aplastic Anemia Research

Based on the French Cooperative Group's clinical trial demonstrating superior efficacy of fluoxymesterone over stanozolol and other androgens in aplastic anemia, this compound serves as the established reference drug for any new androgen therapy assays in this indication [1]. Researchers developing novel therapies for bone marrow failure syndromes should include fluoxymesterone as a comparator arm.

Investigating Anabolic-Androgenic Dissociation in Steroid Pharmacology

With a quantifiable anabolic-to-androgenic ratio of 2.7 in standardized rat assays, fluoxymesterone provides a well-characterized reference point for structure-activity relationship (SAR) studies aimed at dissecting the structural determinants of anabolic vs. androgenic activity [1]. This is particularly relevant for medicinal chemistry efforts targeting tissue-selective androgen receptor modulators (SARMs).

Model System for 11β-HSD2 Inhibition and Mineralocorticoid Receptor Activation

Fluoxymesterone's potent inhibition of human 11β-HSD2 (IC50 60-100 nM) provides a well-characterized chemical probe for studying the consequences of impaired cortisol inactivation [1]. This application is relevant for cardiovascular and renal physiology research investigating the link between 11β-HSD2 dysfunction, mineralocorticoid receptor activation, and hypertension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoxymesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.